6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formylation: The formyl group can be introduced using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic conditions.
Substitution: Halogenating agents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products
Oxidation: 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitrophenyl group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both a nitrophenyl group and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-6-14-16-15(13(9-19)17(14)8-10)11-3-2-4-12(7-11)18(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQPONHDWXWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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